molecular formula C12H17NO5S B3373585 2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid CAS No. 1008068-91-4

2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid

Cat. No.: B3373585
CAS No.: 1008068-91-4
M. Wt: 287.33 g/mol
InChI Key: OYGCRHLXODFVBW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid is an organic compound that features a sulfonamide group attached to a dimethylbenzene ring and a hydroxybutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 3,4-dimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the hydroxybutanoic acid moiety: This step involves the reaction of the sulfonamide intermediate with a suitable hydroxybutanoic acid derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 2-(3,4-Dimethylbenzenesulfonamido)-3-oxobutanoic acid or 2-(3,4-Dimethylbenzenesulfonamido)-3-carboxybutanoic acid.

    Reduction: Formation of 2-(3,4-Dimethylbenzenesulfonamido)-3-aminobutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylbenzenesulfonamido)-3-aminobutanoic acid: Similar structure but with an amino group instead of a hydroxy group.

    2-(3,4-Dimethylbenzenesulfonamido)-3-oxobutanoic acid: Similar structure but with a ketone group instead of a hydroxy group.

Uniqueness

2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid is unique due to the presence of both a sulfonamide group and a hydroxybutanoic acid moiety

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)sulfonylamino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-7-4-5-10(6-8(7)2)19(17,18)13-11(9(3)14)12(15)16/h4-6,9,11,13-14H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGCRHLXODFVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C(C)O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269144
Record name N-[(3,4-Dimethylphenyl)sulfonyl]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008068-91-4
Record name N-[(3,4-Dimethylphenyl)sulfonyl]threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008068-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethylphenyl)sulfonyl]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid

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